5-(N-benzhydrylsulfamoyl)-N-(2-bromophenyl)-2-fluorobenzamide
Description
5-(N-Benzhydrylsulfamoyl)-N-(2-bromophenyl)-2-fluorobenzamide is a halogenated benzamide derivative featuring a benzhydrylsulfamoyl group, a 2-bromophenyl substituent, and a fluorine atom at the ortho position of the benzamide core. This article compares the compound with similar derivatives, focusing on structural features, synthetic approaches, crystallographic data, and inferred biological activities.
Properties
IUPAC Name |
5-(benzhydrylsulfamoyl)-N-(2-bromophenyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrFN2O3S/c27-22-13-7-8-14-24(22)29-26(31)21-17-20(15-16-23(21)28)34(32,33)30-25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,25,30H,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGKYWATNNNUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-benzhydrylsulfamoyl)-N-(2-bromophenyl)-2-fluorobenzamide typically involves multiple steps, including the formation of the sulfonamide and the introduction of the fluorine and bromine substituents. A common synthetic route might involve:
Formation of the Sulfonamide: Reacting benzhydrylamine with a sulfonyl chloride to form the sulfonamide intermediate.
Bromination: Introducing the bromine atom through electrophilic aromatic substitution using bromine or a brominating agent.
Fluorination: Introducing the fluorine atom using a fluorinating reagent such as N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzhydryl group.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: The aromatic rings may undergo various substitution reactions, including halogen exchange or nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
5-(N-benzhydrylsulfamoyl)-N-(2-bromophenyl)-2-fluorobenzamide may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible development as a pharmaceutical agent, particularly for its antimicrobial or anticancer properties.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the substrate, leading to competitive inhibition. The presence of fluorine and bromine could enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s unique combination of a benzhydrylsulfamoyl group, 2-bromophenyl, and 2-fluorobenzamide distinguishes it from other halogenated benzamides. Key comparisons include:
Crystallographic and Physicochemical Properties
Halogenation significantly impacts crystallinity and molecular stacking:
- Fo23 : Exhibits co-planar aromatic rings (interplanar angle: 0.5°) and 1D hydrogen-bonded chains via N-H···O interactions .
- Brominated Analogs : Bromine’s larger atomic radius may disrupt co-planarity compared to fluorine, as seen in mixed halogenated derivatives . The target compound’s bromophenyl group could lead to unique C-Br···π or halogen bonding, though such interactions are less common than C-F···C stacking .
- Solubility : The benzhydrylsulfamoyl group’s hydrophobicity likely reduces aqueous solubility relative to cyclopentyl or methylsulfamoyl derivatives .
Biological Activity
Overview of 5-(N-benzhydrylsulfamoyl)-N-(2-bromophenyl)-2-fluorobenzamide
This compound is a synthetic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The structure of this compound can be described as follows:
- Core Structure : The compound features a benzamide backbone with modifications that include:
- A sulfamoyl group (–SO2NH–) attached to the benzene ring.
- A bromine atom at the 2-position of the phenyl ring.
- A fluorine atom at the 2-position of the benzene ring.
Antimicrobial Properties
Sulfonamide derivatives have historically been used as antibiotics. The presence of the sulfamoyl group in this compound suggests potential activity against bacterial infections. Studies on similar compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research has indicated that certain sulfonamide derivatives exhibit anticancer properties. For example, compounds with similar structures have been shown to inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.
Enzyme Inhibition
Many sulfonamides act as inhibitors of carbonic anhydrase and other enzymes, which can lead to various therapeutic effects. The specific interactions of this compound with these enzymes would require further investigation through biochemical assays.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study on related sulfonamide compounds demonstrated significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported in the range of 1-10 µg/mL for effective compounds.
- Anticancer Potential : Research published in medicinal chemistry journals indicated that similar benzamide derivatives showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for further development as anticancer agents.
- Enzyme Interaction Studies : Enzyme kinetics studies have shown that certain sulfonamide derivatives can act as competitive inhibitors for carbonic anhydrase, which is crucial for maintaining pH balance in tissues and plays a role in tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
